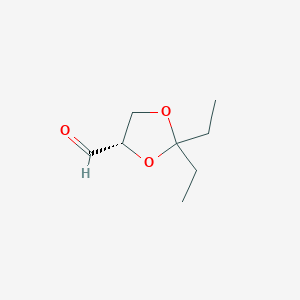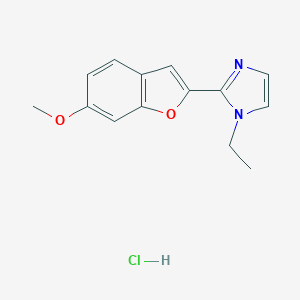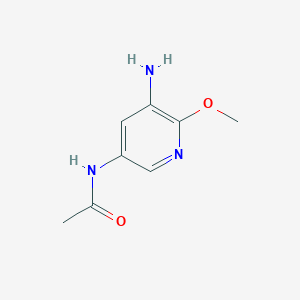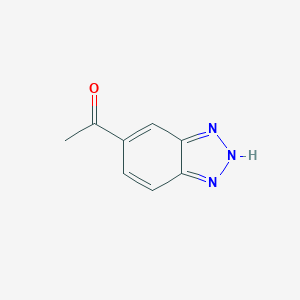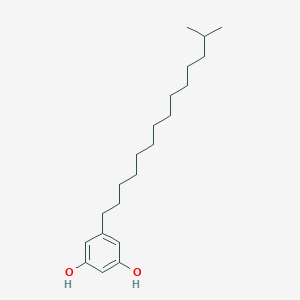
Adipostatin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipostatin B is a natural product that has been identified as a potential anti-obesity drug. It is a secondary metabolite produced by Streptomyces sp. strain SANK 60404. Adipostatin B has been found to inhibit the differentiation of preadipocytes into adipocytes, which is a crucial step in the formation of fat tissue.
Wissenschaftliche Forschungsanwendungen
Glycerol-3-Phosphate Dehydrogenase Inhibition
Adipostatin B, along with Adipostatin A, has been identified as an inhibitor of glycerol-3-phosphate dehydrogenase. This enzyme plays a role in the synthesis of triglycerides. Adipostatin B's inhibition of this enzyme can prevent triglyceride accumulation in cells, which has implications in the study of obesity and metabolic diseases (Tsuge et al., 1992).
Anti-Infective Properties
Recent studies have explored the anti-infective potential of Adipostatin B. It has been found to exhibit inhibitory activity against the main protease of SARS-CoV-2, the virus responsible for COVID-19, and against certain ESKAPE pathogens, which are a group of bacteria known for their antibiotic resistance (Hou et al., 2021).
Synthesis and Biological Evaluation
There has also been interest in synthesizing Adipostatin B for further biological evaluation. Studies have aimed at understanding its structure-activity relationship, which is essential for its potential therapeutic applications. This includes evaluation against cancer cell lines to assess its cytotoxic properties (Tanaka et al., 2011).
Eigenschaften
CAS-Nummer |
144284-17-3 |
|---|---|
Produktname |
Adipostatin B |
Molekularformel |
C21H36O2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
5-(13-methyltetradecyl)benzene-1,3-diol |
InChI |
InChI=1S/C21H36O2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(22)17-21(23)16-19/h15-18,22-23H,3-14H2,1-2H3 |
InChI-Schlüssel |
AYZBMIJCGJIGNK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Andere CAS-Nummern |
144284-17-3 |
Synonyme |
5-isopentadecylresorcinol adipostatin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



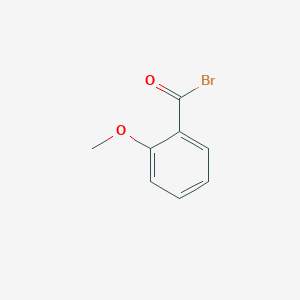
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
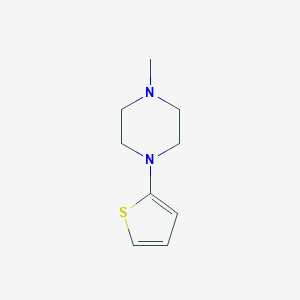
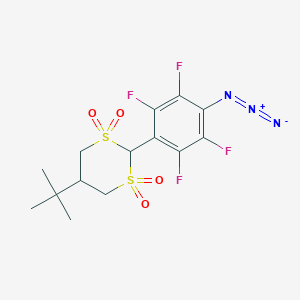
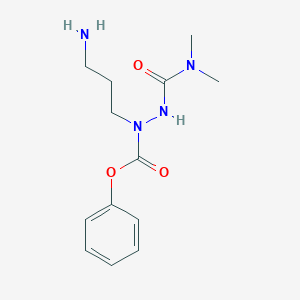
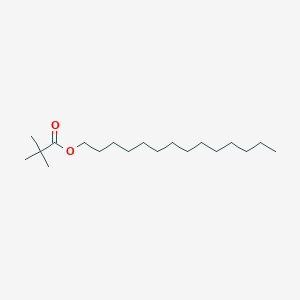
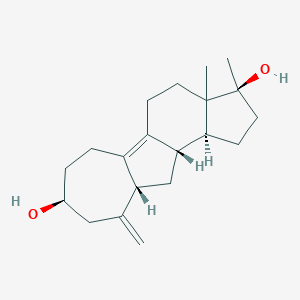
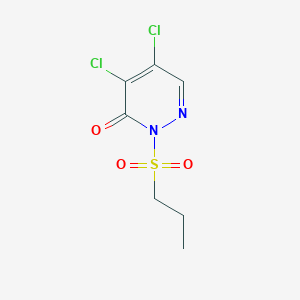
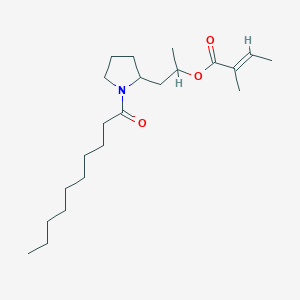
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
